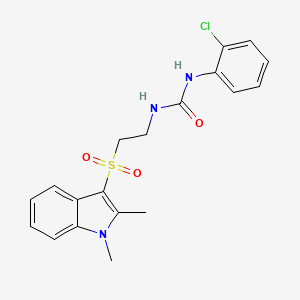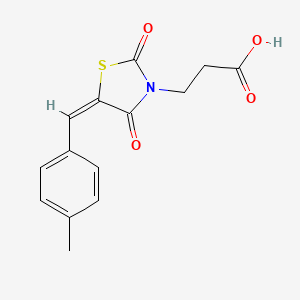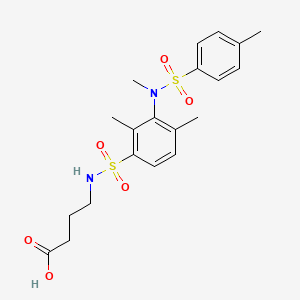
4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid, also known as DB844, is a chemical compound that has been extensively studied for its potential therapeutic applications. DB844 belongs to the class of sulfonamide compounds and has been found to possess potent antimicrobial activity against a wide range of bacteria, fungi, and parasites.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid' involves the reaction of two sulfonamides with a butanoic acid derivative.
Starting Materials
4-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, butanoic anhydride, triethylamine, dimethylformamide, hydrochloric acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve 4-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide in dimethylformamide and add triethylamine. Stir the mixture at room temperature for 30 minutes., Step 2: Slowly add butanoic anhydride to the mixture while stirring. Heat the mixture to 60°C and stir for 2 hours., Step 3: Cool the mixture to room temperature and add hydrochloric acid. Stir for 30 minutes., Step 4: Extract the mixture with ethyl acetate and wash the organic layer with water., Step 5: Combine the organic layers and evaporate the solvent under reduced pressure., Step 6: Dissolve the residue in water and adjust the pH to 10 with sodium hydroxide., Step 7: Extract the mixture with ethyl acetate and wash the organic layer with water., Step 8: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the final product, 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid.
Mecanismo De Acción
The exact mechanism of action of 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid is not fully understood. However, it is believed to act by inhibiting the biosynthesis of essential cellular components such as nucleic acids, proteins, and cell wall components. 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid has been shown to inhibit the activity of enzymes involved in these processes, such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are essential for the growth and survival of bacteria and parasites.
Efectos Bioquímicos Y Fisiológicos
4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid has been found to have minimal toxicity and side effects in animal studies. It has been shown to be well-tolerated and safe at therapeutic doses. 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid has also been found to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it an attractive candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the treatment of infectious diseases. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a safe and effective therapeutic agent. However, one limitation of 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid is its relatively complex synthesis method, which may limit its scalability and commercial viability.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid. One potential application is in the treatment of drug-resistant tuberculosis, which remains a major public health concern worldwide. 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid has been shown to be effective against drug-resistant strains of M. tuberculosis, and further studies are needed to evaluate its potential as a therapeutic agent. Another potential application is in the treatment of other bacterial and parasitic infections, such as malaria and leishmaniasis. Further studies are also needed to optimize the synthesis method of 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid and to evaluate its scalability and commercial viability.
Aplicaciones Científicas De Investigación
4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of infectious diseases. It has been found to possess potent antimicrobial activity against a wide range of bacteria, fungi, and parasites, including drug-resistant strains. 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, both in vitro and in vivo. It has also been found to be effective against other bacterial pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.
Propiedades
IUPAC Name |
4-[[2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-14-7-10-17(11-8-14)30(27,28)22(4)20-15(2)9-12-18(16(20)3)29(25,26)21-13-5-6-19(23)24/h7-12,21H,5-6,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIWUXWDIFUXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

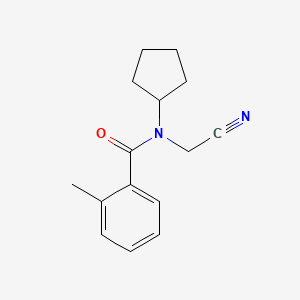
![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)
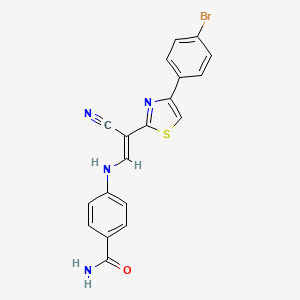
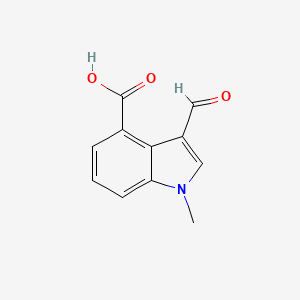
![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)
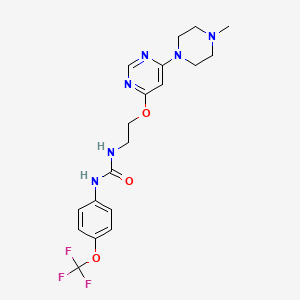
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)
![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)
